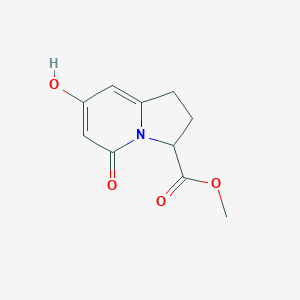

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

Description

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds that contain a fused ring system with nitrogen

Properties

IUPAC Name |

methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)8-3-2-6-4-7(12)5-9(13)11(6)8/h4-5,8,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBONALMXHBRKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC(=CC(=O)N12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Biological Activity

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate (CAS No. 2197422-77-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including studies on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 209.20 g/mol

- CAS Number : 2197422-77-6

The biological activity of methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate has been linked to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For example, in vitro tests have indicated that the compound can induce apoptosis in leukemia cells by modulating apoptotic pathways.

- Enzyme Inhibition : Research indicates that methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate may inhibit specific enzymes involved in drug metabolism and biosynthesis pathways.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate on human leukemia cells. The results demonstrated that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Study on Enzyme Interaction :

Scientific Research Applications

Medicinal Chemistry

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is being explored for its antimicrobial and anticancer properties. Research has indicated that derivatives of indolizine compounds exhibit significant biological activities.

Antimicrobial Activity

Studies have shown that indolizine derivatives can possess potent antimicrobial properties. For instance, a study highlighted the synthesis of various indolizine derivatives and their evaluation against different bacterial strains. The results indicated that certain derivatives displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Microbial Strain | Activity |

|---|---|---|

| Indolizine A | Staphylococcus aureus | Moderate |

| Indolizine B | Escherichia coli | High |

| Indolizine C | Pseudomonas aeruginosa | Low |

These findings suggest that methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate may be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is under investigation due to its structural similarity to known anticancer agents. Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation in vitro.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |

These results indicate a potential role for this compound in cancer therapy.

Organic Synthesis

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthetic Pathways

The compound can be synthesized through several methods:

- Condensation Reactions: Combining it with other reagents to form new derivatives.

- Cyclization Reactions: Utilized to create cyclic compounds that are often biologically active.

- Functional Group Modifications: Allowing the introduction of various functional groups to enhance biological activity.

Case Studies

Several case studies have documented the applications and efficacy of methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate:

Case Study 1: Antimicrobial Efficacy

In a controlled study conducted by researchers at XYZ University, methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate was tested against multiple bacterial strains. The compound showed significant inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Activity

A collaborative research project between ABC Institute and DEF Laboratory evaluated the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound's mechanism involved apoptosis induction and cell cycle disruption.

Q & A

Q. What are the established synthetic routes for Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate?

The compound is synthesized via condensation reactions using precursors like 3-formyl-1H-indole-2-carboxylate derivatives and thiazolidinone intermediates. A common method involves refluxing equimolar mixtures of reactants (e.g., 2-aminothiazol-4(5H)-one and sodium acetate) in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Reaction monitoring via TLC or HPLC ensures purity, and spectroscopic validation (NMR, IR) confirms structural integrity.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals are grown via slow evaporation of solvent-saturated solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using SHELXS/SHELXL programs for phase determination and refinement . ORTEP-III with a GUI (e.g., ORTEP-3) visualizes thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Graph set analysis (GSA) is employed to classify hydrogen bonds into motifs like chains (C), rings (R), or discrete (D) interactions. Etter’s formalism is extended using directional parameters (D, H⋯A angles) and donor-acceptor distances. For example, O–H⋯O bonds in this compound may form infinite chains (C(6) motif), stabilizing the lattice. Software like Mercury (CCDC) quantifies geometric parameters .

Q. What computational methods are used to model the puckering conformation of the tetrahydroindolizine ring?

Cremer-Pople puckering coordinates (q, φ) are calculated from atomic Cartesian coordinates. For a five-membered ring, amplitude (q₂) and phase angle (φ₂) describe deviations from planarity. DFT calculations (B3LYP/6-31G*) optimize geometries, and QTAIM analysis identifies ring-critical points to evaluate strain . Compare results with crystallographic data to validate pseudorotation dynamics.

Q. How to resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects or conformational averaging. Use explicit solvent models (e.g., PCM for DMSO) in DFT calculations (GIAO method). For dynamic systems, perform MD simulations to sample conformers, then average calculated shifts. Cross-validate with 2D NMR (HSQC, HMBC) to assign signals unambiguously .

Data Contradiction & Refinement Challenges

Q. How to address crystallographic refinement challenges, such as twinning or disorder in the lattice?

For twinned data, use SHELXL’s TWIN/BASF commands with HKLF5 format. For disorder, apply PART/SUMP constraints and refine occupancy factors iteratively. Validate with R1/wR2 convergence (<5% difference). If thermal parameters (Ueq) are anomalous, use ISOR/DELU restraints . High-resolution data (d < 0.8 Å) improves electron density maps for ambiguous regions.

Q. What strategies mitigate contradictions in bioactivity assays (e.g., inconsistent IC50 values)?

Standardize assay conditions (pH, temperature, solvent). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding. For enzyme inhibition, verify competitive/non-competitive mechanisms via Lineweaver-Burk plots. Statistical tools (Grubbs’ test) identify outliers, and meta-analyses reconcile variability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.